molecular formula C13H26O4 B12410316 2,3-Dihydroxypropyl decanoate-d5

2,3-Dihydroxypropyl decanoate-d5

Cat. No.: B12410316
M. Wt: 251.37 g/mol
InChI Key: LKUNXBRZDFMZOK-XPZONWKMSA-N
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Description

2,3-Dihydroxypropyl decanoate-d5 is a deuterated form of 2,3-Dihydroxypropyl decanoate, which is a monoacylglycerol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydroxypropyl decanoate-d5 can be synthesized through esterification reactions. One efficient method involves the microwave-assisted synthesis of 2,3-Dihydroxypropyl decanoate by esterifying decanoic acid with glycerol derivatives such as glycidol or glycerol carbonate . This method is solvent-free and utilizes microwave irradiation to accelerate the reaction.

Industrial Production Methods

The industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated reagents is essential to obtain the deuterated form of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl decanoate-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of decanoic acid derivatives.

    Reduction: Formation of 2,3-dihydroxypropyl alcohols.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

2,3-Dihydroxypropyl decanoate-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl decanoate-d5 involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The ester group can undergo hydrolysis to release decanoic acid, which has various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxypropyl decanoate-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This allows researchers to track the compound in metabolic pathways and understand its interactions at a molecular level .

Properties

Molecular Formula

C13H26O4

Molecular Weight

251.37 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) decanoate

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/i10D2,11D2,12D

InChI Key

LKUNXBRZDFMZOK-XPZONWKMSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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